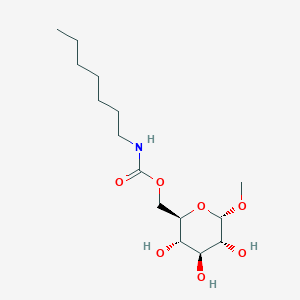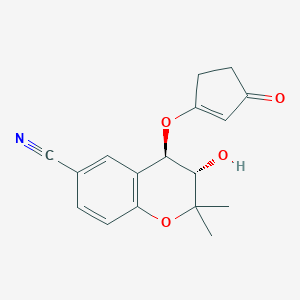
Hecameg
Übersicht
Beschreibung
Hecameg, also known as this compound, is a useful research compound. Its molecular formula is C15H29NO7 and its molecular weight is 335.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Solubilisierung von membrangebundenen Proteinen
Hecameg ist ein nichtionisches Detergens, das zur Solubilisierung von membrangebundenen Proteinen in ihrem nativen Zustand nützlich ist . Dies ist besonders wichtig in Forschungsbereichen, in denen die Erhaltung der Proteinstruktur und -funktion entscheidend ist .
Proteinreinigung
This compound kann bei der Extraktion, Reinigung und Stabilisierung von Proteinen verwendet werden, sowohl rekombinanten als auch natürlichen . Dies macht es zu einem wertvollen Werkzeug in der Biochemie- und Molekularbiologieforschung.
Tensid für Chromatographie, Elektrophorese und ELISA-Analyse
This compound wirkt als Tensid in verschiedenen biochemischen Assays, darunter Chromatographie, Elektrophorese und ELISA . Dies trägt dazu bei, die Trennung und den Nachweis von Biomolekülen zu verbessern.
Extraktion von Biomolekülen
Neben Proteinen kann this compound auch zur Extraktion anderer Biomoleküle wie DNA und RNA aus proteinhaltigen Proben verwendet werden . Dies erweitert seine Anwendung in genetischen und genomischen Studien.
Proteinbasierte pharmazeutische Formulierungen
Die Stabilität und Funktionalität von proteinbasierten pharmazeutischen Formulierungen sind von besonderer Bedeutung, und die Verwendung von nichtionischen Tensiden wie this compound wird für solche Anwendungen bevorzugt .
Untersuchung der Proteinstruktur
This compound wird bei der Untersuchung der Proteinstruktur verwendet, einschließlich der Rekonstitution oder Kristallisation von Membranproteinen, Enzymen oder Antigenen . Dies ist entscheidend für das Verständnis der Funktion dieser Proteine und ihrer Rolle in verschiedenen biologischen Prozessen.
Liposomenpräparation
This compound kann bei der Herstellung von Liposomen verwendet werden , die winzige, sphärische Vesikel sind, die zur Abgabe von Medikamenten und genetischem Material in Zellen verwendet werden können. Dies hat erhebliche Auswirkungen auf dem Gebiet der Wirkstoffabgabe und Gentherapie.
Desinfektion von Chromatographiesäulen
This compound wird auch zur Desinfektion von Chromatographiesäulen verwendet , um sicherzustellen, dass die Säulen sauber und frei von Verunreinigungen sind. Dies ist wichtig, um zuverlässige und genaue Ergebnisse in der chromatographischen Analyse zu erzielen.
Safety and Hazards
Hecameg may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area . Avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Wirkmechanismus
Target of Action
Hecameg is primarily used as a non-ionic detergent for the solubilization of membrane-bound proteins in their native state . It is particularly useful in the extraction, purification, and stabilization of proteins, including recombinant or natural proteins .
Mode of Action
This compound interacts with its targets, the membrane-bound proteins, by breaking biological membranes without denaturing the proteins, enzymes, or antigens . This is due to its non-ionic nature, which allows it to preserve proteins and dissociate aggregated proteins .
Biochemical Pathways
This compound affects the biochemical pathways involved in protein extraction and purification. It has been used for the extraction of proteins from various sources, such as Chromaffin granules of mammalian cells, the photosystem II core complex, and Heparan Sulfate ProteoGlycan . It has also been found to give high yields of active lectinic factor (involved in yeast flocculation) when used with EDTA .
Pharmacokinetics
This compound is soluble in water (>100mg/ml at +4°C), which aids in its bioavailability . Its critical micellar concentration is 19.5mM, allowing for easy removal by dialysis . This property is crucial in the context of its use as a detergent in biochemical applications.
Result of Action
The action of this compound results in the successful extraction and purification of proteins without denaturation . It has been shown to be effective for reconstitution procedures in which detergents must be removed by dialysis .
Biochemische Analyse
Biochemical Properties
Hecameg plays a significant role in biochemical reactions, particularly in protein extraction and purification . It interacts with various enzymes, proteins, and other biomolecules without interfering with their biological activity . For instance, it has been used for the extraction of proteins from Chromaffin granules of mammalian cells, photosystem II core complex, and Heparan Sulfate ProteoGlycan .
Cellular Effects
This compound influences cell function by aiding in the extraction and purification of proteins from cells . It helps in breaking biological membranes without denaturing proteins, enzymes, or antigens
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with proteins and enzymes. It preserves proteins, dissociates aggregated proteins, and helps in breaking biological membranes without denaturing proteins, enzymes, or antigens
Temporal Effects in Laboratory Settings
This compound is known for its stability and consistency in laboratory settings . It has a high solubility in water, making it easy to use in various experimental setups
Metabolic Pathways
It is known to interact with various enzymes and proteins during the extraction and purification processes , but the exact enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not clearly understood.
Transport and Distribution
This compound is soluble in water , which facilitates its transport and distribution within cells and tissues. Detailed information on how this compound is transported within cells, the specific transporters or binding proteins it interacts with, and its effects on localization or accumulation, is not currently available.
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl N-heptylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO7/c1-3-4-5-6-7-8-16-15(20)22-9-10-11(17)12(18)13(19)14(21-2)23-10/h10-14,17-19H,3-9H2,1-2H3,(H,16,20)/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIVOYOQXKNYHA-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCNC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151107 | |
| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115457-83-5 | |
| Record name | 6-O-(N-Heptylcarbamoyl)-methyl-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115457-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115457835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-O-(N-heptylcarbamoyl)-alpha-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL-.ALPHA.-D-GLUCOPYRANOSIDE 6-(HEPTYLCARBAMATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L66T594H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)



![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)







